5-Aminobenzo[d]thiazole-4-carbonitrile
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Overview
Description
5-Aminobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3S and a molecular weight of 175.21 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological and pharmacological activities . The structure consists of a benzene ring fused with a thiazole ring, containing an amino group at the 5-position and a cyano group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobenzo[d]thiazole-4-carbonitrile can be achieved through various methods. One common approach involves the cyclization of cyano pyridine using a microwave-assisted thermal-sensitive Dimroth rearrangement . Another method includes the reaction of aminobenzo[d]thiazole-6-sulfonamide with chloroacetyl chloride, followed by reaction with thiols or 5-amino-1H-pyrazole-4-carbonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot synthesis and sequential multistep synthesis, utilizing green chemistry principles to minimize the use of toxic solvents and reduce side products . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Aminobenzo[d]thiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and cyano positions.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, thiols, and various aromatic amines . Reaction conditions often involve microwave irradiation, which enhances reaction rates and yields .
Major Products
The major products formed from these reactions include benzothiazolo-pyrazole heterocycles and other functionalized benzothiazole derivatives .
Scientific Research Applications
5-Aminobenzo[d]thiazole-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminobenzo[d]thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring allows it to bind to various biological macromolecules, modulating their functions . This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness
5-Aminobenzo[d]thiazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H5N3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
5-amino-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)11-4-12-7/h1-2,4H,10H2 |
InChI Key |
ZJGZHQTYRLTNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)C#N)N=CS2 |
Origin of Product |
United States |
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